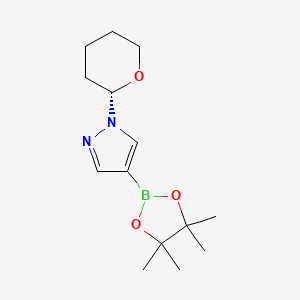
sodium (3S)-1-hydroxy-2,5-dioxopyrrolidine-3-sulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium (3S)-1-hydroxy-2,5-dioxopyrrolidine-3-sulfonate is a significant compound in the realm of organic chemistry, recognized for its unique structure and diverse applications. This compound is characterized by the presence of a sulfonate group attached to a hydroxy-dioxopyrrolidine moiety, contributing to its distinctive reactivity and functional properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of sodium (3S)-1-hydroxy-2,5-dioxopyrrolidine-3-sulfonate typically involves the sulfonation of 1-hydroxy-2,5-dioxopyrrolidine under controlled conditions. One of the common methods includes the reaction of 1-hydroxy-2,5-dioxopyrrolidine with a sulfonating agent such as chlorosulfonic acid, followed by neutralization with sodium hydroxide to yield the sodium salt.
Industrial Production Methods: Industrially, the production of this compound may employ a continuous flow process for sulfonation and neutralization, ensuring efficient production and high purity of the final product. The process parameters, such as temperature, concentration, and reaction time, are optimized to maximize yield and minimize by-product formation.
Analyse Chemischer Reaktionen
Types of Reactions: Sodium (3S)-1-hydroxy-2,5-dioxopyrrolidine-3-sulfonate undergoes various chemical reactions including:
Oxidation: : Conversion to sulfone derivatives using oxidizing agents like hydrogen peroxide.
Reduction: : Reductive cleavage of the sulfonate group under specific conditions.
Substitution: : Nucleophilic substitution reactions involving the sulfonate group.
Common Reagents and Conditions: Common reagents include:
Oxidizing Agents: : Hydrogen peroxide, potassium permanganate.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Nucleophiles: : Ammonia, amines.
Major Products Formed
Oxidation: : Formation of sulfone derivatives.
Reduction: : Derivatives with a reduced sulfonate group.
Substitution: : Various substituted pyrrolidine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a key intermediate in organic synthesis, enabling the construction of complex molecular structures.
Biology: In biological research, sodium (3S)-1-hydroxy-2,5-dioxopyrrolidine-3-sulfonate is used in the study of enzyme mechanisms and as a reagent in biochemical assays.
Medicine: Medically, it serves as a building block for synthesizing active pharmaceutical ingredients (APIs) and is investigated for its potential therapeutic properties.
Industry: In industrial applications, it is used in the formulation of specialty chemicals and as a reagent in various chemical processes.
Wirkmechanismus
The compound exerts its effects through its functional groups:
Hydroxy Group: : Participates in hydrogen bonding and polar interactions.
Sulfonate Group: : Provides solubility and reactivity towards nucleophiles and electrophiles.
Molecular Targets and Pathways: Its activity involves interaction with enzymes and proteins, influencing biochemical pathways and contributing to its diverse reactivity.
Vergleich Mit ähnlichen Verbindungen
Unique Features: Sodium (3S)-1-hydroxy-2,5-dioxopyrrolidine-3-sulfonate is unique due to its combination of sulfonate and hydroxy-dioxopyrrolidine moieties, which impart distinct chemical and physical properties.
Similar Compounds
Sodium (3S)-1-hydroxy-2,5-dioxopyrrolidine-2-sulfonate
Sodium (3S)-1-hydroxy-2,5-dioxopyrrolidine-4-sulfonate
Compared to these, this compound exhibits unique reactivity and stability profiles, making it valuable for specific applications.
So, there it is. Hope this deep dive was exactly what you were looking for! Any other topics you’re curious about?
Eigenschaften
IUPAC Name |
sodium;(3S)-1-hydroxy-2,5-dioxopyrrolidine-3-sulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5NO6S.Na/c6-3-1-2(12(9,10)11)4(7)5(3)8;/h2,8H,1H2,(H,9,10,11);/q;+1/p-1/t2-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPENMORRBUTCPR-DKWTVANSSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)O)S(=O)(=O)[O-].[Na+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](C(=O)N(C1=O)O)S(=O)(=O)[O-].[Na+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4NNaO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![tert-butyl (6S)-7-oxo-1,8-diazaspiro[5.5]undecane-1-carboxylate](/img/structure/B8051208.png)

![5-[3,5-Bis(trifluoromethyl)phenyl]-4-methyl-1,3-oxazolidin-2-one](/img/structure/B8051221.png)



